Cuspareine

Description

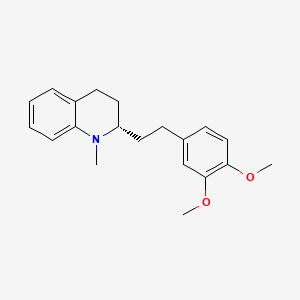

Structure

2D Structure

3D Structure

Properties

CAS No. |

442-33-1 |

|---|---|

Molecular Formula |

C20H25NO2 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C20H25NO2/c1-21-17(12-10-16-6-4-5-7-18(16)21)11-8-15-9-13-19(22-2)20(14-15)23-3/h4-7,9,13-14,17H,8,10-12H2,1-3H3/t17-/m0/s1 |

InChI Key |

MBIROIXKTFTFJX-KRWDZBQOSA-N |

Isomeric SMILES |

CN1[C@H](CCC2=CC=CC=C21)CCC3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CN1C(CCC2=CC=CC=C21)CCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cuspareine and Its Analogues

Total Synthesis Approaches to Cuspareine

Total synthesis strategies for this compound aim to construct the complete molecular structure from simpler precursors. Recent advances in this field have focused on developing more efficient, convergent, and stereoselective routes. researchgate.netoup.com

Asymmetric Total Synthesis Strategies for Enantioenriched this compound

Given that this compound is a chiral molecule, asymmetric total synthesis strategies are crucial for obtaining enantioenriched or enantiopure forms, which is often essential for evaluating biological activity and potential therapeutic applications. researchgate.netresearchgate.netbeilstein-journals.orgacs.orgnih.govfigshare.comnih.gov These strategies employ chiral catalysts or auxiliaries to control the stereochemistry of key steps.

One approach to the asymmetric synthesis of tetrahydroquinolines, including this compound, involves the rhodium-catalyzed asymmetric dearomative alkenylation of quinolinium salts. oup.comresearchgate.netnih.govchemrxiv.org This method provides an effective route to synthesize dihydroquinolines with high enantiomeric excess (ee). researchgate.netnih.gov The reaction typically involves the addition of organic boronic acids to N-alkylquinolinium salts in the presence of a chiral rhodium(I) catalyst. researchgate.netnih.govchemrxiv.org This methodology has been successfully applied in the total synthesis of (-)-Cuspareine and (+)-Cuspareine. oup.comresearchgate.netnih.gov

Data from studies on this methodology demonstrate its effectiveness in achieving high enantioselectivity. For instance, rhodium(I)-catalyzed dearomative alkenylation of N-alkylquinolinium salts has been reported to yield dihydroquinolines with up to 99% ee. researchgate.netnih.gov The reaction is also noted for its tolerance of a range of functional groups on both the boronic acid and the quinoline (B57606) starting materials. researchgate.netnih.gov

Rhodium-catalyzed hydroamination is another strategy employed in the asymmetric synthesis of this compound, specifically for the stereoselective construction of the chiral secondary amine moiety within the tetrahydroquinoline core. acs.orgnih.govmatilda.science This methodology involves the addition of an N-H bond across a carbon-carbon multiple bond, catalyzed by a rhodium complex. acs.orgnih.govmatilda.sciencesnnu.edu.cn

Concise syntheses of alkaloids like (-)-angustureine and (-)-Cuspareine have been achieved utilizing a rhodium-catalyzed hydroamination reaction. acs.orgnih.gov This approach allows for the stereoselective formation of the chiral amine center found in these molecules. acs.orgnih.gov The synthesis can also incorporate other key steps, such as allene (B1206475) synthesis and the construction of the tetrahydroquinoline motive via sequences like hydroboration/Suzuki-Miyaura coupling. acs.orgnih.gov

Asymmetric transfer hydrogenation catalyzed by chiral phosphoric acids has been explored for the synthesis of tetrahydroquinolines. While the provided text does not directly detail the application of this specific method to this compound synthesis, it mentions phosphoric acid catalyzed enantioselective dearomative arylation of isoquinolines to yield chiral dihydroisoquinolines. researchgate.net The broader concept of asymmetric hydrogenation of heteroarenes catalyzed by transition metals or organocatalysts is a relevant strategy for accessing enantioenriched saturated heterocycles like tetrahydroquinolines. researchgate.netresearchgate.net

The use of chiral N-tert-butanesulfinyl imines is a well-established strategy for the diastereoselective synthesis of chiral amines, which can serve as intermediates in the synthesis of alkaloids like this compound. researchgate.netbeilstein-journals.orgfigshare.comnih.govpitt.eduwikipedia.orggoogle.comua.es This method relies on the chiral tert-butanesulfinyl group to direct the stereochemical outcome of nucleophilic additions to the imine carbon. beilstein-journals.orgwikipedia.org

In the synthesis of (-)-Cuspareine, enantiomeric N-tert-butanesulfinyl imines derived from substituted propanals have been utilized. beilstein-journals.org A key step in this methodology is the diastereoselective addition of a Grignard reagent to the chiral imine. beilstein-journals.org This addition typically proceeds with high diastereoselectivity, leading to the formation of chiral sulfinamides which can then be deprotected to yield the desired chiral amines. beilstein-journals.orgnih.govwikipedia.org The reaction conditions, such as the solvent, can influence the diastereoselectivity. beilstein-journals.org Subsequent steps, such as intramolecular palladium-catalyzed N-arylation and N-methylation, can then be employed to complete the synthesis of the tetrahydroquinoline core and the final alkaloid structure. beilstein-journals.org

Studies have shown that the addition of organometallic reagents, such as alkynylmagnesium chlorides, to N-tert-butanesulfinyl imines can proceed with remarkably high diastereoselectivity (often > 13:1 dr), providing efficient access to chiral α-branched amines. figshare.comnih.gov This high diastereoselectivity simplifies purification and leads to high optical purity of the products. figshare.comnih.gov This approach has been successfully applied in the short asymmetric synthesis of (-)-Cuspareine. figshare.comnih.gov

Chemoenzymatic strategies combine the high selectivity of enzymatic transformations with the versatility of synthetic organic methods to access complex molecules like this compound. researchgate.netnih.govresearchgate.netthieme-connect.comnih.gov These approaches leverage enzymes for specific stereoselective steps, particularly for creating chiral centers. researchgate.netnih.govresearchgate.netnih.gov

In the context of this compound synthesis, chemoenzymatic methods have been developed for the stereoselective production of 2-alkyl tetrahydroquinolines, which are precursors to the alkaloid. researchgate.netnih.govresearchgate.net One such strategy involves the use of enzymatic kinetic resolution to control the stereochemistry at the C-2 position of the tetrahydroquinoline core. researchgate.netresearchgate.net For example, enzymatic kinetic resolution of racemic α-amino esters derived from quinaldinic acid has been used to obtain chiral α-amino esters with good enantiomeric excess, serving as key chiral intermediates. researchgate.net These intermediates can then be carried forward through synthetic steps, such as Wittig olefination, to introduce the necessary alkyl side chain and complete the synthesis of enantioenriched this compound. researchgate.net Another approach involves dynamic kinetic resolution of 2-alkyl tetrahydroquinolines using enzymes like cyclohexanone (B45756) monooxygenase (CHAO). nih.govnih.gov

These chemoenzymatic routes offer advantages in terms of stereocontrol and can provide efficient access to the desired enantiomers of this compound and its analogues. researchgate.netresearchgate.net

Data Table: Representative Results from Asymmetric Synthesis Approaches

| Synthesis Method | Key Intermediate/Step | Achieved Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |

| Rhodium-Catalyzed Asymmetric Alkenylation of Quinolinium Salts | Dearomative alkenylation of N-alkylquinolinium salts | Up to 99% ee | researchgate.netnih.gov |

| Rhodium-Catalyzed Hydroamination | Stereoselective chiral secondary amine construction | Not specified in snippets, but described as stereoselective | acs.orgnih.gov |

| N-tert-Butanesulfinyl Imine-Mediated Diastereoselective Synthesis | Diastereoselective addition of organometallics to imines | > 13:1 dr (for addition of alkynylmagnesium chlorides) | figshare.comnih.gov |

| Chemoenzymatic Strategies (Enzymatic Kinetic Resolution of α-amino esters) | Enzymatic kinetic resolution | Up to 94% ee (for (S)-α-amino ester intermediate) | researchgate.net |

Detailed Research Findings:

Research into the rhodium-catalyzed asymmetric alkenylation of quinolinium salts has demonstrated that this method is highly effective for the synthesis of enantioenriched dihydroquinolines, which can be further transformed into tetrahydroquinoline alkaloids like this compound. researchgate.netnih.gov The reaction conditions, including the choice of chiral ligand and rhodium catalyst, are crucial for achieving high enantioselectivity. Studies have explored the scope of this reaction with various organic boronic acids and quinoline substrates, highlighting its broad applicability. researchgate.netnih.gov

Investigations into rhodium-catalyzed hydroamination for this compound synthesis have focused on developing efficient and stereoselective methods for constructing the chiral amine center. acs.orgnih.gov These studies often involve optimizing catalyst systems and reaction conditions to control the regioselectivity and enantioselectivity of the hydroamination reaction. acs.orgnih.govmatilda.science

Research on N-tert-butanesulfinyl imine-mediated synthesis has provided valuable insights into the factors influencing the diastereoselectivity of nucleophilic additions to these chiral imines. beilstein-journals.orgfigshare.comnih.gov Studies have explored the addition of various organometallic reagents, including Grignard reagents and alkynylmagnesium chlorides, and have demonstrated that high diastereoselectivity can be achieved under optimized conditions. beilstein-journals.orgfigshare.comnih.gov The ability to generate chiral amines with high optical purity makes this a powerful tool for the asymmetric synthesis of this compound precursors. figshare.comnih.gov

Chemoenzymatic approaches have highlighted the utility of enzymes in providing highly selective transformations that are challenging to achieve using traditional synthetic methods. researchgate.netnih.govresearchgate.netnih.gov Research in this area has focused on identifying and engineering enzymes capable of catalyzing key stereoselective steps, such as kinetic resolution or asymmetric functionalization, in the synthesis of tetrahydroquinolines. researchgate.netnih.govresearchgate.netnih.gov The integration of these enzymatic steps with chemical transformations allows for the efficient and enantioselective synthesis of this compound and related alkaloids. researchgate.netresearchgate.net

Enantioselective Hydrogenation of Quinoline Derivatives with Chiral Ruthenium Catalysts

Enantioselective hydrogenation of quinoline derivatives provides a direct route to chiral tetrahydroquinolines, including those with the core structure found in this compound. Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes have been investigated for the asymmetric hydrogenation of a wide range of quinoline derivatives. acs.orgnih.gov This method has demonstrated high efficiency, achieving high conversions and enantiomeric excesses (up to >99% ee) for various substituted quinolines, including 2-alkyl and 2-aryl derivatives. acs.orgnih.gov

The catalytic pathway for this hydrogenation involves an ionic and cascade reaction sequence, including 1,4-hydride addition, isomerization, and 1,2-hydride addition. acs.orgnih.gov Hydrogen addition is proposed to occur via a stepwise H⁺/H⁻ transfer process outside the coordination sphere. acs.orgnih.gov Density Functional Theory (DFT) calculations suggest that the enantioselectivity arises from CH/π attraction between the η⁶-arene ligand of the ruthenium complex and the fused phenyl ring of the dihydroquinoline intermediate. acs.orgnih.gov This catalytic protocol has been applied on a gram scale for the synthesis of biologically active tetrahydroquinolines, such as (−)-angustureine, a related alkaloid. acs.orgnih.gov

Convergent and One-Pot Synthetic Routes to Racemic this compound

Convergent and one-pot strategies offer efficient pathways to synthesize racemic this compound by assembling the molecule from readily available precursors through a sequence of reactions often performed in situ.

Wittig Reaction-Based Sequences in Tetrahydroquinoline Alkaloid Synthesis

The Wittig reaction is a versatile tool in organic synthesis for the formation of carbon-carbon double bonds and has been employed in the synthesis of tetrahydroquinoline alkaloids. researchgate.netmdpi.com This reaction typically involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to yield an alkene. mdpi.com

In the context of tetrahydroquinoline alkaloid synthesis, Wittig reaction-based sequences have been utilized to construct the side chain at the C-2 position of the tetrahydroquinoline core. One approach involves the Wittig reaction between a 2-formyl-3,4-dihydroquinoline derivative and a suitable phosphonium bromide. aurigeneservices.com For example, the reaction between (R)-benzyl 2-formyl-3,4-dihydroquinoline-1(2H)-carboxylate and (3,4-dimethoxybenzyl)triphenylphosphonium bromide has been reported to yield an olefin intermediate. aurigeneservices.com Subsequent hydrogenation of the olefin and N-alkylation can then lead to the tetrahydroquinoline alkaloid scaffold. aurigeneservices.com

Another application involves a one-pot sequence for the synthesis of tetrahydroquinoline alkaloids, including (±)-cuspareine, from Wittig adducts. scielo.br This method utilizes a phase transfer medium for the Wittig olefination and can involve subsequent hydrogenation and N-methylation steps performed in a single pot. scielo.br For the synthesis of (±)-cuspareine, the reaction progression from an olefin adduct monitored by TLC showed the conversion to nor-cuspareine followed by N-methylation to form this compound. scielo.br The hydrogenation and N-methylation steps in this one-pot protocol catalyzed by PtO₂/H₂/CH₃OH can take several days for complete conversion. scielo.br

A concise and efficient synthesis of (±)-cuspareine has been achieved in three steps with high yields (76%) from common aldehyde and ylide precursors using a phase transfer mediated Wittig olefination reaction. researchgate.net

Nickel-Catalyzed Negishi Cross-Coupling Reactions for Aminoalkylation

Nickel-catalyzed Negishi cross-coupling reactions offer a method for the direct aminoalkylation of aryl, heteroaryl, and alkenyl electrophiles using aminoalkylzinc bromides. acs.orgacs.org This approach allows for the convenient one-step preparation of various aminoalkyl products, including those with piperidine (B6355638) and tropane (B1204802) scaffolds, which are present in many biologically active molecules. acs.orgacs.org

This methodology has been applied as a key step in the synthesis of tetrahydroquinolines, including (±)-cuspareine. acs.org The reaction involves the cross-coupling of aminoalkylzinc reagents with suitable electrophiles. acs.orgacs.org This method provides an alternative synthetic path towards 2-functionalized tetrahydroquinolines, which can be challenging to synthesize by other means. acs.org The Ni-catalyzed reaction of amino-substituted zinc reagents with alkenyl halides or triflates can yield the corresponding substituted alkenes in moderate to high yields (51–81%). acs.org

Palladium or Copper-Catalyzed Intramolecular C-N Cross-Coupling of β-Enaminones

Intramolecular C-N cross-coupling reactions catalyzed by palladium or copper have proven effective for constructing the tetrahydroquinoline core found in alkaloids like this compound. beilstein-journals.orgresearchgate.net This methodology involves the cyclization of acyclic β-enaminones. beilstein-journals.org

A simple and efficient protocol has been developed for the intramolecular, palladium or copper-catalyzed amination of halo-substituted 3-amino-1,5-diphenylpent-2-en-1-ones, leading to the formation of the tetrahydroquinoline moiety. beilstein-journals.org The choice of ligand and solvent are crucial factors influencing the reaction efficiency. beilstein-journals.org For bromo derivatives, a system employing Pd₂(dba)₃/XPhos/Cs₂CO₃ in toluene (B28343) has shown good results, although CuI/DESA/Cs₂CO₃ in toluene is also effective, albeit slower. beilstein-journals.org More challenging chloro derivatives may require higher palladium loading, different ligands, and longer reaction times. beilstein-journals.org This methodology provides a superior approach compared to some previously reported methods for synthesizing precursors to alkaloids such as this compound, galipeine, galipinine, and angustureine. beilstein-journals.org

Electroreductive Coupling of Azarenes and Aryl Ethylenes

Electroreductive coupling offers a mild and efficient method for the synthesis of α-alkylcycloamines, including 2-alkyl tetrahydroquinolines, through the direct coupling of azarenes and aryl ethylenes. chinesechemsoc.org This strategy involves controlled electroreduction combined with proton capture, carried out at room temperature using an undivided electrochemical cell with a zinc anode and a graphite (B72142) rod cathode. chinesechemsoc.org

This methodology provides a direct synthesis of α-alkylcycloamines from readily available styrene (B11656) derivatives and N-heterocyclic rings without the need for high-pressure hydrogen or transition metal catalysts in some cases. chinesechemsoc.org The reaction exhibits good substrate compatibility and excellent regioselectivity. chinesechemsoc.org While the search results mention the synthesis of 2-alkyl tetrahydroquinolines as a class, specific detailed research findings directly linking this method to the synthesis of this compound were not prominently featured, although it is presented as a useful platform for constructing valuable aryl-2-alkylcycloamines. chinesechemsoc.org

This compound is a tetrahydroquinoline alkaloid that has been a subject of interest in organic synthesis due to its unique structure and presence in natural sources. This article focuses on advanced synthetic methodologies for this compound and its analogues, specifically highlighting recent developments in Cu(I)-catalyzed alkynylation of quinolones, methodological advancements in related heterocyclic chemistry, and the role of protecting group strategies and stereochemical control.

The synthesis of this compound and its analogues often involves the construction of the tetrahydroquinoline core structure and the introduction of specific substituents with controlled stereochemistry. Various synthetic strategies have been developed to achieve this, with recent efforts focusing on more efficient and selective methods.

Cu(I)-Catalyzed Alkynylation of Quinolones for this compound Precursors

The Cu(I)-catalyzed alkynylation of quinolones has emerged as a significant method for synthesizing this compound precursors. This reaction involves the addition of terminal alkynes to quinolones under mild conditions, catalyzed by Cu(I) salts, often in the presence of a Lewis acid. nih.govacs.org This methodology provides a route to functionalized dihydroquinolones, which can serve as key intermediates in the synthesis of tetrahydroquinoline alkaloids like this compound. nih.gov

Research has demonstrated the feasibility of an enantioselective version of this alkynylation, which is crucial for synthesizing the naturally occurring enantiomers of this compound. nih.govacs.orgscribd.com One study reported a catalytic enantioselective alkynylation of quinolones using chiral P,N ligands, achieving high yields and enantioselectivities. scribd.comresearchgate.net For instance, using benzyl (B1604629) 4-oxoquinoline-1(4H)-carboxylate and 1-bromo-4-ethynylbenzene, the alkynylated product was obtained in 50% yield with 76% enantiomeric excess (ee). scribd.com Further optimization using specific chiral ligands, such as (S,S,Ra)-UCD-Phim, has led to even higher enantioselectivities, up to 97% ee in some cases, with yields up to 92%. scribd.comresearchgate.net This methodology has been successfully applied to the synthesis of (+)-cuspareine. scribd.com

The reaction typically involves the silylation of the quinolone to form a quinolinium ion, which then undergoes an enantioselective attack by a copper acetylide. scribd.comresearchgate.net The use of commercially available copper iodide and bis(oxazoline) ligands in methyl tert-butyl ether (MTBE) with a Troc-protected quinolone has been identified as key for the success of this reaction, featuring low catalyst loading (5 mol %) and broad substrate scope. nih.gov

Methodological Development in this compound-Related Heterocyclic Chemistry

The synthesis of this compound is intrinsically linked to the broader field of nitrogen-containing heterocyclic chemistry, particularly the synthesis of tetrahydroquinolines. Methodological developments in this area have significantly impacted the approaches to synthesizing this compound and its analogues.

One approach to the stereoselective synthesis of nitrogen-containing heterocycles, including this compound, involves the use of chiral N-tert-butanesulfinyl imines. beilstein-journals.org This methodology relies on the diastereoselective addition of Grignard reagents to chiral sulfinyl imines. beilstein-journals.org The tert-butanesulfinyl group facilitates nucleophilic addition with high diastereoisomeric excess and can be easily removed to yield enantioenriched amines, which can then be transformed into nitrogen-containing heterocycles. beilstein-journals.org This method has been applied to the synthesis of (−)-cuspareine, starting from an enantiomeric imine and using 2-(3,4-dimethoxyphenyl)ethylmagnesium bromide as the Grignard reagent. beilstein-journals.org

Another reported method for the synthesis of the tetrahydroquinoline core involves Pd-catalyzed intramolecular C-N coupling. researchgate.net This approach, used in an enantiospecific route to (−)-cuspareine, couples an iodide derivative of D-serine with aromatic dithianes. researchgate.net The dithiane groups can be manipulated to generate intermediates that undergo further transformations and the intramolecular C-N coupling to form the desired ring system. researchgate.net

Furthermore, a one-pot, tandem Wittig hydrogenation has been reported as a formal synthesis of (±)-cuspareine. nih.gov This method involves the reaction of aldehydes with stabilized ylides under mild conditions. nih.gov

Recent advances in alkaloid synthesis, including this compound, have also featured Rh-catalyzed asymmetric alkenylation of quinolinium salts. oup.comoup.com

Protecting Group Strategies and Stereochemical Control Mechanisms in this compound Synthesis

Protecting group strategies are essential in the synthesis of complex molecules like this compound, which contain multiple functional groups with varying reactivities. jocpr.comchemistry.coach These strategies involve the temporary modification of functional groups to prevent unwanted side reactions during specific synthetic steps. jocpr.comchemistry.coach The choice of protecting group depends on factors such as its stability under the reaction conditions, ease of installation, and selective removal. jocpr.com

In the context of this compound synthesis, protecting groups are employed to control the regioselectivity and stereochemistry of transformations. jocpr.com For example, in the Cu(I)-catalyzed alkynylation of quinolones, a Troc-protected quinolone was used, highlighting the role of protecting groups on the nitrogen atom of the quinolone core. nih.gov The selective deprotection of such groups is a crucial step in completing the synthesis. nih.gov

Stereochemical control is paramount in the synthesis of natural products like this compound, which often exist as specific enantiomers. beilstein-journals.org Various mechanisms are employed to achieve this control. The use of chiral catalysts, such as chiral P,N ligands or bis(oxazoline) ligands in Cu(I)-catalyzed reactions, is a direct approach to inducing enantioselectivity. scribd.comresearchgate.netnih.gov These chiral ligands create a specific environment around the reaction center, favoring the formation of one enantiomer over the other. scribd.com

Another mechanism for stereochemical control involves the use of chiral starting materials, as seen in the synthesis of (−)-cuspareine from an enantiomeric imine derived from a chiral sulfinyl imine. beilstein-journals.org In this case, the inherent chirality of the starting material dictates the stereochemical outcome of subsequent reactions. beilstein-journals.org Diastereoselective additions, such as the addition of Grignard reagents to chiral sulfinyl imines, are also key stereocontrol mechanisms. beilstein-journals.org

Furthermore, the strategic use of intramolecular reactions, such as the Pd-catalyzed intramolecular C-N coupling, can also contribute to stereochemical control by limiting possible reaction pathways and favoring specific cyclization modes. researchgate.net

The development and application of effective protecting group strategies and stereochemical control mechanisms are critical for the efficient and selective synthesis of this compound and its analogues, enabling access to these complex natural products in their desired enantiomeric forms.

Biosynthetic Pathways of Tetrahydroquinoline Alkaloids and Hypothesized Routes to Cuspareine

Elucidation of Key Enzymatic Transformations in Alkaloid Biosynthesis

Alkaloid biosynthesis pathways utilize a range of enzymatic transformations. Common reactions include Mannich-type condensations, which involve the condensation of amine and carbonyl components to form imines, followed by capture by carbanion equivalents to create new carbon-carbon bonds adjacent to a nitrogen center rsc.org. Decarboxylation and transamination of amino acid precursors are also fundamental steps slideshare.net.

Enzymes such as SAM-dependent methyltransferases are crucial for converting alcohol and amine functionalities to methylated derivatives (N-methyl and O-methyl) rsc.org. Oxidoreductases play a significant role in the oxidation of amines to imines and their subsequent hydrolysis or reduction rsc.orgnih.gov. These enzymes often catalyze reactions that establish the core ring systems of alkaloids, thereby determining the alkaloid class produced nih.gov.

Pyridoxal phosphate (B84403) (PLP), a form of vitamin B6, is an important cofactor for enzymes mediating transformations of amino acids at the alpha, beta, and gamma carbons, particularly in alkaloid biosynthesis where amino acid building blocks undergo early decarboxylation steps rsc.org.

Specific examples of enzymatic transformations in other alkaloid pathways provide context. For instance, norcoclaurine synthase (NCS) catalyzes a stereoselective Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde in the biosynthesis of benzylisoquinoline alkaloids tandfonline.comacs.org. The berberine (B55584) bridge enzyme, a flavin-dependent enzyme, is involved in the formation of a new carbon-carbon bond in the pathway to berberine rsc.org.

Proposed Biosynthetic Precursors and Intermediates for Cuspareine

While a definitive biosynthetic pathway for this compound is not detailed in the search results, the biosynthesis of tetrahydroquinoline alkaloids generally involves the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent to form the tetrahydroisoquinoline core acs.org. Given this compound's structure, which includes a tetrahydroquinoline core and a dimethoxyphenyl ethyl substituent, potential precursors could involve a substituted phenylethylamine and a precursor that forms the tetrahydroquinoline ring.

Research on the synthesis of this compound provides some clues about potential intermediates or structural motifs relevant to its biosynthesis. Synthetic routes to this compound have involved intermediates such as 2-alkyl tetrahydroquinolines and olefinic intermediates aurigeneservices.comthieme-connect.combeilstein-journals.org. Enantiospecific synthesis of this compound has been achieved starting from enantiomerically pure precursors aurigeneservices.comresearchgate.net. These synthetic strategies, while not direct evidence of the natural biosynthetic route, highlight the key structural components and the need for stereocontrol.

Some studies on the synthesis of this compound utilize intermediates that could conceptually align with a biosynthetic process, such as the intramolecular C-N cross-coupling of β-enaminones to form the tetrahydroquinoline moiety beilstein-journals.org.

Chemoenzymatic Approaches to Investigate and Reconstruct Biosynthetic Pathways

Chemoenzymatic approaches, which combine chemical and enzymatic methods, are valuable tools for investigating and reconstructing natural product biosynthetic pathways nih.govbohrium.comacs.orgbohrium.comnih.gov. These approaches can be used to:

Access biosynthetic intermediates: Chemical or chemoenzymatic synthesis can provide access to intermediates that are difficult to obtain directly from the organism, allowing researchers to probe subsequent enzymatic transformations and characterize enzymes nih.gov.

Evaluate biosynthetic hypotheses: Chemoenzymatic synthesis offers an alternative to genetic methods for testing hypotheses about biosynthetic routes nih.gov.

Motivate synthetic designs: Known enzymatic reactions can inspire the design of synthetic routes to natural products and their analogs nih.gov.

Provide enantioenriched building blocks: Enzymes can be used for kinetic resolution or asymmetric transformations to generate chiral intermediates with high enantiomeric purity, which are crucial for synthesizing stereochemically complex alkaloids like this compound thieme-connect.comnih.govrsc.orgrsc.org.

Examples of chemoenzymatic synthesis in alkaloid research include the use of enzymes like norcoclaurine synthase (NCS) for stereoselective Pictet-Spengler reactions tandfonline.comresearchgate.net, lipases and esterases for generating chiral building blocks rsc.orgrsc.org, and imine reductases and N-methyltransferases for synthesizing tetrahydroisoquinoline alkaloids researchgate.netresearchgate.net. Chemoenzymatic cascades involving multiple enzymes have also been developed to synthesize complex alkaloid structures acs.orgbohrium.com.

Specific to this compound synthesis, chemoenzymatic approaches have been employed to achieve enantioselective synthesis, often involving enzymatic kinetic resolution to control the stereocenter thieme-connect.comnih.gov.

Genetic and Molecular Biology Approaches in Alkaloid Biosynthesis Research

Genetic and molecular biology approaches are essential for understanding alkaloid biosynthesis at the molecular level nih.govannualreviews.organnualreviews.orgnih.govnih.govresearchgate.netresearchgate.net. These methods include:

Identification and characterization of biosynthetic genes: Advances in molecular biology and sequencing technologies (like PacBio and Oxford Nanopore) have facilitated the discovery of genes encoding alkaloid biosynthetic enzymes nih.govannualreviews.orgnih.govresearchgate.netfrontiersin.orgnih.gov.

Studying gene regulation: Research investigates the transcriptional regulation of alkaloid biosynthetic genes, including the role of signal perception, signal transduction pathways, and gene promoters nih.govannualreviews.orgnih.gov.

Subcellular localization of enzymes: Enzymes involved in alkaloid biosynthesis are localized in various subcellular compartments, and studying their localization provides insights into the organization of metabolic pathways annualreviews.orgnih.govfrontiersin.org.

Metabolic engineering: Isolated genes can be used to genetically modify plants or microorganisms to alter alkaloid accumulation or produce novel alkaloid structures annualreviews.orgnih.govresearchgate.net. Heterologous expression of synthetic gene clusters in suitable host cells is a key synthetic biology approach for natural product production frontiersin.orgnih.gov.

While the specific genes and molecular mechanisms governing this compound biosynthesis are not detailed in the provided texts, the general approaches used in alkaloid research, such as gene mining, transcriptome analysis, and enzyme characterization, would be applicable to its study. The complexity of alkaloid biosynthesis, including the spatial organization of pathways and the involvement of transcription factor networks, highlights the need for comprehensive genetic and molecular investigations researchgate.net.

Structure Activity Relationship Sar Studies and Molecular Interaction Analysis of Cuspareine

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry plays a significant role in modern SAR studies of compounds like cuspareine, providing insights into their behavior and interactions without extensive experimental work. nih.gov

Density Functional Theory (DFT) for Optimized Molecular Geometries and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to calculate the optimized geometry and electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations can provide information about its stable three-dimensional structure and various reactivity descriptors. These descriptors, such as molecular orbital energies (HOMO and LUMO), electron affinity, dipole moment, and electrostatic potential, help predict how the molecule might react or interact with other molecules. nih.govresearchgate.netmdpi.com For instance, DFT studies on this compound and its ionic liquid forms have been used to calculate optimized geometries, thermodynamic parameters, and reactivity descriptors, indicating how modifications can affect properties like polarity and stability. nih.govnih.gov Molecular electrostatic potential maps can also be generated through DFT to identify regions within the molecule that are likely to engage in electrophilic or nucleophilic interactions. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a receptor (such as a protein target). openaccessjournals.com This method simulates the molecular interactions that occur when the two molecules come into proximity, providing insights into the potential binding modes and the strength of the interaction. openaccessjournals.commdpi.com In the context of this compound research, molecular docking studies have been performed to understand its interactions with specific protein targets, such as the SARS-CoV-2 6LU7 protease. nih.govnih.gov Docking simulations can help predict the binding energy and identify the key amino acid residues involved in the interaction, such as hydrogen bonding with residues like Ala7 and Lys5. nih.govnih.gov This predictive capability is valuable for understanding how this compound might exert its biological effects and for guiding the design of analogues with improved binding characteristics. nih.govnih.govopenaccessjournals.com

Rational Design and Synthesis of this compound Analogues for SAR Probing

Rational design and synthesis of analogues involve creating new compounds based on the core structure of this compound with specific modifications to probe the SAR. wikipedia.orggardp.org This systematic approach helps to understand which parts of the molecule are essential for its activity and how structural changes impact its properties. gardp.orgresearchgate.net

Investigation of Stereochemical Influence on Molecular Recognition and Binding Affinities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence how a compound interacts with a biological target. core.ac.uk For chiral molecules like (-)-cuspareine nih.gov, the specific stereoisomer can have a profound impact on molecular recognition and binding affinity. core.ac.uk Studies investigating the stereochemical influence would involve synthesizing or isolating different stereoisomers of this compound or its analogues and evaluating their respective biological activities and binding to target molecules. This helps to determine if a particular spatial arrangement is crucial for optimal interaction and activity. The importance of stereochemistry in molecular recognition has been demonstrated in studies of other molecules, where varying the stereochemistry of a key monomer in a mimetic significantly altered its selectivity and inhibition. core.ac.uk

Principles of Molecular Interaction Analysis in this compound Research

Molecular interaction analysis in this compound research is guided by fundamental principles governing how molecules recognize and bind to each other. This involves understanding the various non-covalent forces that mediate these interactions, such as hydrogen bonding, van der Waals forces, electrostatic interactions, and pi-pi stacking. openaccessjournals.comresearchgate.netmdpi.com These interactions are crucial for the formation of stable ligand-receptor complexes, which are often necessary for a compound to exert its biological effect. openaccessjournals.commdpi.com Techniques like molecular docking, as discussed earlier, are employed to analyze these interactions computationally. openaccessjournals.commdpi.com Experimental methods, such as those used in biomolecular interaction analysis, can also provide quantitative data on binding affinity and kinetics, further illuminating the principles of how this compound interacts with its targets. gatorbio.com Understanding these principles allows researchers to predict and interpret the binding behavior of this compound and its analogues, facilitating the rational design of compounds with enhanced or selective interactions. openaccessjournals.commdpi.commdpi.com

Development and Application of Analytical Methodologies in Cuspareine Research

Spectroscopic Characterization Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental in determining and confirming the chemical structure of cuspareine. These techniques probe the interaction of electromagnetic radiation with the molecule, yielding data that can be interpreted to deduce structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound. It provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. nih.gov Corrected ¹H and ¹³C NMR data for (-)-cuspareine have been reported, serving as a valuable reference for structural confirmation. nih.govresearchgate.net

NMR data for this compound typically includes chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J values), which correspond to the different hydrogen and carbon environments in the molecule. For instance, reported ¹H NMR data for this compound in CDCl₃ includes characteristic signals in the aromatic region (δ 6.5-7.3 ppm) and aliphatic region (δ 1.6-3.9 ppm), corresponding to the protons on the quinoline (B57606) ring and the dimethoxyphenyl ethyl side chain. rsc.orgscielo.br ¹³C NMR data provides signals corresponding to each unique carbon atom in the molecule, with characteristic shifts for aromatic, aliphatic, methoxy (B1213986), and N-methyl carbons. rsc.orgscielo.br

Advanced NMR techniques, such as COSY, HSQC, and HMBC experiments, are often employed to provide correlations between protons and carbons, further aiding in the unambiguous assignment of signals and confirmation of the molecular connectivity. acs.org

| Spectroscopic Technique | Nucleus Analyzed | Information Provided | Application in this compound Research |

|---|---|---|---|

| ¹H NMR | ¹H | Chemical shifts, splitting patterns, coupling constants, integration | Identification of proton environments, determination of connectivity, structural confirmation |

| ¹³C NMR | ¹³C | Chemical shifts | Identification of carbon environments, confirmation of carbon skeleton |

| 2D NMR (COSY, HSQC, HMBC) | ¹H-¹H, ¹H-¹³C | Through-bond and through-space correlations | Unambiguous signal assignment, confirmation of connectivity and spatial arrangement |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugated systems and chromophores. mt.com While specific detailed UV-Vis data for this compound is not extensively reported in the provided context, UV-Vis detection is commonly used in conjunction with chromatographic methods like HPLC for monitoring and quantifying compounds that absorb in the UV-Vis range. rsc.orgpku.edu.cn Studies on related ionic liquids involving this compound have investigated their UV spectra using Density Functional Theory (DFT). outbreak.infonih.gov

IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of the functional groups present. acs.org IR spectra of this compound can show characteristic absorption bands corresponding to C-H stretches, C=C stretches in aromatic rings, C-O stretches in methoxy groups, and N-H or C-N stretches in the tetrahydroquinoline core. scielo.bracs.org IR spectra are typically recorded using techniques like Fourier Transform IR (FTIR) with accessories such as Attenuated Total Reflectance (ATR). scielo.bracs.orgacs.org Studies have investigated the IR spectra of ionic liquids incorporating this compound using DFT calculations. outbreak.infonih.gov

| Spectroscopic Technique | Property Probed | Information Provided | Application in this compound Research |

|---|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions | Presence of chromophores and conjugated systems | Detection and quantification (often coupled with HPLC) |

| IR Spectroscopy | Molecular vibrations | Identification of functional groups | Confirmation of structural moieties |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure by analyzing the fragmentation patterns of its ionized molecules. clariant.com High-resolution mass spectrometry (HRMS), particularly coupled with techniques like electrospray ionization (ESI-TOF), can provide accurate mass measurements, allowing for the determination of the elemental composition of this compound. scielo.br For example, HRMS (ESI-TOF) data for (±)-cuspareine has been reported, showing a calculated mass-to-charge ratio ([M + H]⁺) of 312.1964 and a found value of 312.1957 for the protonated molecule C₂₀H₂₅NO₂. scielo.br

MS fragmentation patterns can provide structural information by showing how the molecule breaks apart under ionization. Analyzing the masses of these fragments can help confirm the presence of specific substructures within the this compound molecule. GC-MS is also utilized for the analysis of this compound, particularly for volatile samples. caltech.edudicp.ac.cn

| Spectroscopic Technique | Property Probed | Information Provided | Application in this compound Research |

|---|---|---|---|

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | Molecular weight, elemental composition (HRMS) | Confirmation of molecular formula |

| Mass Spectrometry (MS) | Fragmentation patterns | Structural information about substructures | Elucidation of molecular architecture |

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures, isolating it in a pure form, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess Determination

HPLC is a widely used technique for the separation, purification, and analysis of non-volatile or semi-volatile compounds like this compound. rsc.org It is particularly valuable for assessing the purity of synthesized or isolated this compound and for determining the enantiomeric excess (ee) of chiral forms of the alkaloid. rsc.orgacs.orgpku.edu.cndicp.ac.cn

Chiral HPLC, employing chiral stationary phases, is specifically used to separate enantiomers. rsc.orgacs.orgpku.edu.cndicp.ac.cn The enantiomeric excess of this compound samples can be determined by integrating the peak areas of the separated enantiomers in the chiral HPLC chromatogram. rsc.orgacs.orgpku.edu.cn Different chiral columns, such as Chiralpak OD-H, OJ-H, IC-H, IJ-H, and IA-H, have been utilized for the HPLC analysis of this compound and related tetrahydroquinoline alkaloids. rsc.orgpku.edu.cn The mobile phase typically consists of a mixture of hexane (B92381) and isopropanol, and detection is often performed using a UV detector at a specific wavelength, such as 254 nm. rsc.org

| Chromatographic Technique | Application | Information Provided | Key Aspect for this compound |

|---|---|---|---|

| HPLC | Separation, isolation, purity assessment | Retention time, peak area, purity percentage | Essential for purifying synthetic or natural samples |

| Chiral HPLC | Separation of enantiomers | Enantiomeric excess (ee) | Crucial for analyzing the stereochemical purity of chiral this compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is suitable for the analysis of volatile or semi-volatile compounds. While this compound itself may be less volatile than some other compounds, GC-MS has been applied in the analysis of alkaloid mixtures containing this compound, particularly in the study of plant extracts. researchgate.netcaltech.edudicp.ac.cn

GC-MS can be used to identify and quantify different components within a sample based on their retention times on the GC column and their characteristic mass spectra. This technique is valuable for analyzing the volatile profile of extracts containing this compound and for confirming the identity of the alkaloid by comparing its mass spectrum to spectral libraries or authentic standards. caltech.edudicp.ac.cn

| Chromatographic Technique | Application | Information Provided | Key Aspect for this compound |

|---|---|---|---|

| GC-MS | Separation and identification of volatile/semi-volatile components | Retention time, mass spectrum | Analysis of complex mixtures, confirmation of identity |

Advanced Computational Analytical Techniques in Conjunction with Experimental Data

Advanced computational analytical techniques play a significant role in modern chemical research, complementing experimental data to provide deeper insights into molecular structure, properties, and reactivity. longdom.orgkau.edu.sa For this compound, computational methods, particularly Density Functional Theory (DFT), have been employed in conjunction with experimental spectroscopic data. nih.govmdpi.com

DFT calculations can be used to predict optimized molecular geometries, thermodynamic parameters, and reactivity descriptors. nih.gov This theoretical data can then be compared with experimental results obtained from techniques such as UV, IR, and NMR spectroscopy to confirm structural assignments and understand electronic properties. nih.govmdpi.com For instance, DFT studies have been used to calculate the UV and IR spectra of this compound-based ionic liquids, and these calculated spectra were investigated alongside experimental data. nih.gov

Computational methods can also aid in analyzing spectral data, such as ¹H and ¹³C NMR, by predicting chemical shifts. mdpi.comc13nmr.at While inconsistencies can sometimes exist between published experimental NMR data for compounds like this compound, computational approaches, such as using structure generators with experimental data, can help verify the correctness of the structure and identify potential assignment errors in the experimental spectra. c13nmr.at

Furthermore, computational techniques like molecular docking can be used to predict the interaction and binding energy of this compound or its derivatives with biological targets, providing theoretical support for potential biological activities. nih.gov This is often done in conjunction with experimental biological assays. nih.gov

Methodologies for Chiral Purity Determination and Enantiomeric Excess Measurement

Given that this compound is a chiral molecule, determining its chiral purity and enantiomeric excess (ee) is critical, especially in the context of asymmetric synthesis and potential biological studies. wikipedia.orgnumberanalytics.comnih.gov Enantiomeric excess is a measure of how much of one enantiomer is present in excess of the other in a sample. wikipedia.orgnumberanalytics.com A racemic mixture has an ee of 0%, while a single pure enantiomer has an ee of 100%. wikipedia.org

Various analytical techniques are employed for the determination of chiral purity and enantiomeric excess of chiral compounds, including chromatographic and spectroscopic methods. numberanalytics.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used. numberanalytics.comnih.gov These methods utilize chiral stationary phases or chiral selectors in the mobile phase to separate enantiomers based on their differential interactions. numberanalytics.com The enantiomeric excess can then be determined by integrating the peaks in the chromatograms corresponding to each enantiomer. rsc.org For example, HPLC analysis with a Chiralpak AS-H column has been used to determine the enantiomeric purity of synthesized (-)-galipeine, a related tetrahydroquinoline alkaloid, with a reported enantiomeric purity of 96%. dicp.ac.cn While this specific example is for galipeine, similar chiral chromatographic methods would be applicable to this compound due to their structural similarities as tetrahydroquinoline alkaloids.

Spectroscopic methods can also be used for enantiomeric excess determination. numberanalytics.com Vibrational Circular Dichroism (VCD) is one such technique that can be used to determine the chiral purity of compounds, even those lacking a UV chromophore, by analyzing their IR spectra. nih.gov Since the VCD spectra of enantiomers are equal in intensity and opposite in sign, calibration curves can be constructed to detect low levels of one enantiomer in the presence of the other. nih.gov

The accurate determination of enantiomeric excess is vital for evaluating the success of asymmetric synthesis methods aimed at producing enantioenriched this compound. researchgate.netnih.govchiralpedia.com Studies on the asymmetric synthesis of this compound and related alkaloids have reported achieving high enantioselectivities, with enantiomeric excesses reaching up to 96% in some cases through techniques like asymmetric hydrogenation. researchgate.netresearchgate.net

Interactive Table: Analytical Techniques for Chiral Purity and Enantiomeric Excess

| Technique | Principle of Separation/Analysis | Application to Chiral Purity/ee of this compound (or related alkaloids) |

| Chiral HPLC | Separation based on differential interaction with a chiral stationary phase. numberanalytics.com | Used to determine enantiomeric purity by peak integration. dicp.ac.cnrsc.org |

| Chiral GC | Separation based on differential interaction with a chiral stationary phase. numberanalytics.comnih.gov | Used to separate enantiomers and evaluate purity. nih.gov |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of left and right circularly polarized IR light. nih.gov | Can determine chiral purity, even for compounds without UV chromophores. nih.gov |

Future Research Trajectories and Unexplored Frontiers in Cuspareine Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies for Cuspareine and its Derivatives

The synthesis of complex natural products like this compound often involves multi-step routes that can be resource-intensive and generate considerable waste. Future research in this compound chemistry is poised to focus on developing novel and sustainable synthetic methodologies. This includes exploring more efficient catalytic reactions, such as Cu(I)-catalyzed alkynylation of quinolones, which has been successfully applied in the synthesis of enantioenriched (+)-cuspareine. acs.orgnih.govresearchgate.net The development of enantioselective methods is particularly relevant, as demonstrated by approaches utilizing chiral N-tert-butanesulfinyl imines or iridium-catalyzed allylic substitutions in the synthesis of related tetrahydroquinoline alkaloids, including (-)-cuspareine. beilstein-journals.orguni-heidelberg.de

Sustainable approaches, such as those employing green solvents, catalyst-free conditions, or more environmentally benign catalysts like calcium researchgate.netnih.gov, represent a critical area for exploration. The use of biocatalysis, integrating enzymes into synthetic pathways, also holds promise for more selective and environmentally friendly routes to chiral tetrahydroquinolines, including precursors to Hancock alkaloids like this compound. researchgate.net Research into the synthetic utility of novel reagents, such as α-aminocycloalkylcopper reagents, has also shown potential for synthesizing racemic Hancock alkaloids. kennesaw.edu Further studies are needed to improve enantioselective variants and explore continuous flow operations for efficient synthesis. acs.orgnih.govresearchgate.net

Comprehensive Elucidation of the Complete Biosynthetic Pathway

While this compound is known to be derived from Galipea officinalis, the complete, step-by-step enzymatic pathway responsible for its biosynthesis remains to be fully elucidated. Understanding the specific genes, enzymes, and intermediates involved in the plant's natural production of this compound is a significant unexplored frontier. Research in this area could leverage advancements in techniques for elucidating biosynthetic pathways of plant natural products, such as chemoproteomics based on activity probes, which can help identify functional proteins interacting with substrates. frontiersin.org

Detailed in vivo and in vitro characterizations, similar to those used for other complex natural products, are necessary to reveal unexpected mechanisms in secondary metabolite biosynthesis relevant to this compound. nih.gov Identifying the enzymes involved could potentially enable the reconstitution of the biosynthetic pathway in heterologous hosts, offering a sustainable approach for the production of this compound and its analogs through synthetic biology. frontiersin.orgnih.gov

Advanced Computational Modeling for Predictive Molecular Design and Mechanistic Understanding

Computational chemistry, including density functional theory (DFT) and molecular docking studies, has already demonstrated its utility in understanding the properties and potential interactions of this compound and its derivatives. nih.govresearchgate.net Future research can significantly expand the application of advanced computational modeling. This includes using DFT to calculate optimized geometries, thermodynamic parameters, and reactivity descriptors of this compound and designed derivatives, such as ionic liquids containing the cuspareinium cation. nih.gov

Molecular docking studies can provide insights into the potential binding interactions of this compound with biological targets, aiding in the rational design of new derivatives with enhanced or targeted activities. smolecule.comnih.govoutbreak.info Computational modeling can also be crucial for understanding reaction mechanisms in synthetic methodologies, guiding the development of more efficient and selective catalytic processes, including enantioselective transformations. acs.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.net Predictive modeling could assist in designing novel this compound analogs with desired chemical properties or biological activities before undertaking costly and time-consuming experimental synthesis.

Integration of Multidisciplinary Approaches in Phytochemistry and Alkaloid Research

Advancing the understanding and utilization of this compound necessitates the integration of multidisciplinary approaches. This involves combining traditional phytochemistry, which focuses on the isolation and structural elucidation of plant compounds, with modern techniques in synthetic chemistry, biology, pharmacology, and computational science. stikesbcm.ac.id

Future research should involve collaboration between botanists, who can provide expertise on the source plant Galipea officinalis and factors influencing alkaloid production, and chemists focused on developing innovative synthesis methods and structural modifications. Biologists and pharmacologists are essential for evaluating the biological activities of this compound and its derivatives, while computational chemists can provide theoretical insights and predictive modeling to guide experimental work. smolecule.comnih.govresearchgate.net Integrating ethnopharmacological knowledge regarding the traditional uses of Galipea officinalis with modern scientific investigations can also provide valuable leads for research directions. smolecule.comstikesbcm.ac.id This multidisciplinary synergy is key to unlocking the full potential of this compound, from sustainable production to the discovery of novel chemical entities with valuable properties.

Q & A

Q. What are the validated protocols for isolating and purifying Cuspareine from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like column chromatography or HPLC. Key considerations include:

- Purity validation : Use TLC or NMR to monitor fractions .

- Yield optimization : Adjust solvent polarity gradients and column packing materials (e.g., silica vs. reverse-phase) to resolve co-eluting compounds .

- Reproducibility : Document extraction parameters (temperature, solvent ratios, and run times) in detail to enable replication .

Q. Which spectroscopic and chromatographic techniques are critical for initial characterization of this compound?

- MS and NMR : High-resolution mass spectrometry (HRMS) confirms molecular formula, while - and -NMR elucidate structural motifs. Compare spectral data with published libraries to identify discrepancies .

- HPLC-DAD/UV : Establish retention time and UV-Vis profiles for purity assessment. Calibrate using reference standards if available .

- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in optimized solvent systems .

Q. How can researchers design a preliminary bioactivity screen for this compound?

- In vitro assays : Prioritize target-based assays (e.g., enzyme inhibition) over cell viability screens to reduce false positives. Use positive controls (e.g., known inhibitors) and dose-response curves (IC calculations) .

- Data normalization : Account for solvent interference (e.g., DMSO cytotoxicity) by including vehicle controls .

- Replication : Conduct triplicate experiments and report standard deviations .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported pharmacological data for this compound?

- Systematic review : Apply PRISMA guidelines to assess bias in existing studies. Evaluate factors like sample purity, assay conditions, and statistical power .

- Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity. Stratify by variables like dosage or cell type .

- Replication studies : Independently verify key findings under standardized conditions, noting deviations from original protocols .

Q. How can synthetic routes for this compound be optimized to enhance scalability and stereoselectivity?

- Retrosynthetic analysis : Prioritize convergent pathways to reduce step count. Use computational tools (e.g., DFT calculations) to predict reaction feasibility .

- Catalyst screening : Test chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to improve enantiomeric excess. Monitor via chiral HPLC .

- Process intensification : Explore continuous-flow systems to minimize intermediate isolation and improve yield .

Q. What strategies address inconsistencies in this compound’s metabolic stability across in vitro and in vivo models?

- Cross-model validation : Compare liver microsome assays, primary hepatocyte cultures, and in vivo pharmacokinetics to identify species-specific metabolism .

- Metabolite profiling : Use LC-MS/MS to track phase I/II metabolites. Annotate peaks with software (e.g., Compound Discoverer) and validate with synthetic standards .

- Mechanistic studies : Apply CYP450 isoform-specific inhibitors to pinpoint enzymes responsible for metabolic discrepancies .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting spectral data for this compound derivatives?

- Re-examine experimental conditions : Ensure NMR solvents (e.g., CDCl vs. DMSO-d) or temperature settings do not alter chemical shifts .

- Collaborative verification : Share raw data (e.g., FID files) with independent labs to confirm peak assignments .

- Dynamic NMR studies : Investigate conformational exchange or tautomerism causing split signals .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.